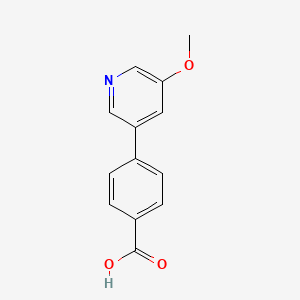

4-(5-Methoxypyridin-3-yl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-(5-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-12-6-11(7-14-8-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFAPUFRJGDNTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742946 | |

| Record name | 4-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-70-2 | |

| Record name | Benzoic acid, 4-(5-methoxy-3-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-Methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 5 Methoxypyridin 3 Yl Benzoic Acid

Strategies for the Direct Synthesis of 4-(5-Methoxypyridin-3-yl)benzoic acid

The direct synthesis of this compound primarily involves the formation of the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. Transition-metal-catalyzed cross-coupling reactions are the most prevalent and efficient strategies for constructing this biaryl linkage.

Coupling Reactions in the Formation of the Biphenyl Linkage

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are foundational methods for creating C-C bonds between aromatic rings. beilstein-journals.org The Suzuki-Miyaura reaction is particularly favored due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the requisite boronic acid reagents.

A common synthetic route to this compound via Suzuki-Miyaura coupling would involve the reaction between a substituted pyridine and a substituted benzene. For instance, (5-methoxypyridin-3-yl)boronic acid can be coupled with a 4-halobenzoic acid derivative (e.g., methyl 4-bromobenzoate), followed by saponification of the ester to yield the final carboxylic acid.

Table 1: Representative Suzuki-Miyaura Coupling for Synthesis

| Reactant A | Reactant B | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| (5-Methoxypyridin-3-yl)boronic acid | Methyl 4-bromobenzoate | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Methyl 4-(5-methoxypyridin-3-yl)benzoate |

Nucleophilic Aromatic Substitution Approaches

Nucleophilic Aromatic Substitution (SₙAr) presents an alternative pathway for forming aryl-aryl bonds. masterorganicchemistry.com This type of reaction involves a nucleophile attacking an aromatic ring that is substituted with a good leaving group and activated by at least one strong electron-withdrawing group. masterorganicchemistry.commdpi.com

For the synthesis of this compound, an SₙAr approach is less direct compared to cross-coupling methods because neither the pyridine nor the benzene ring is sufficiently electron-deficient to facilitate the reaction under standard conditions. However, a synthetic sequence could be designed where a highly activated precursor, such as 2,4-dinitrofluorobenzene, undergoes substitution, with subsequent multi-step modification of the nitro groups to achieve the target structure. masterorganicchemistry.com For example, the reaction of an amine with 2,4-dinitrofluorobenzene has been historically significant in peptide chemistry. masterorganicchemistry.com A more relevant, though still complex, strategy might involve the reaction of a pyridine nucleophile with a benzene ring activated by groups that can later be transformed into a carboxylic acid.

Optimization of Reaction Conditions and Reagents for Enhanced Yield and Purity

The efficiency of synthetic routes, particularly metal-catalyzed coupling reactions, is highly dependent on the careful optimization of several parameters. researchgate.netbeilstein-journals.org Key variables include the choice of catalyst, ligand, base, solvent, and reaction temperature.

Catalyst and Ligand: The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos) are critical. The ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can dramatically influence reaction rate and yield.

Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid and neutralize the acid produced during the reaction. The strength and solubility of the base can be determining factors. beilstein-journals.org

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, DMF) and water is often used for Suzuki couplings to dissolve both the organic and inorganic reagents.

Systematic screening of these variables is crucial for developing a high-yielding and pure synthesis, as illustrated in the hypothetical optimization table below. researchgate.net

Table 2: Hypothetical Optimization of Suzuki-Miyaura Coupling

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 65 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 82 |

| 3 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 91 |

Derivatization and Analog Synthesis of this compound

The core structure of this compound allows for extensive chemical modification at several positions, enabling the creation of diverse chemical libraries for various research applications.

Structural Modifications on the Benzoic Acid Moiety

The carboxylic acid group is a prime site for derivatization. Standard organic transformations can be employed to produce a wide array of analogs.

Amide Formation: The carboxylic acid can be readily converted to primary, secondary, or tertiary amides via reaction with the corresponding amines. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides (e.g., EDC) are commonly used to facilitate this transformation under mild conditions. nih.gov

Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions can yield various esters.

Heterocycle Formation: The carboxylic acid can serve as a precursor for more complex functional groups. For example, conversion to a benzohydrazide (B10538), followed by cyclization with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride, can produce 1,3,4-oxadiazoles. orientjchem.org

Table 3: Derivatization of the Benzoic Acid Moiety

| Starting Material | Reagent(s) | Product Type |

|---|---|---|

| This compound | R-NH₂, HATU, DIEA | Amide |

| This compound | R-OH, H₂SO₄ (cat.) | Ester |

Modifications on the Pyridine Ring and Methoxy (B1213986) Group

The pyridine ring and its methoxy substituent offer additional sites for chemical modification, allowing for fine-tuning of the molecule's electronic and steric properties.

Demethylation: The methoxy group can be cleaved to reveal the corresponding hydroxypyridine (or its pyridone tautomer) using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids like HBr.

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, reactions such as nitration or halogenation can be achieved under forcing conditions. The directing effects of the existing substituents would guide the position of the incoming electrophile.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

Table 4: Modifications on the Pyridine and Methoxy Groups

| Modification Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| O-Demethylation | BBr₃ or HBr | Hydroxyl/Pyridone |

| Halogenation | NBS or NCS | Bromo- or Chloro-substituent |

Synthesis of Pyrrolo[1,2-c]acs.orgbeilstein-journals.orgoxazol-Containing Analogs

The fusion of a pyrrole (B145914) and an oxazole (B20620) ring to form the pyrrolo[1,2-c] acs.orgbeilstein-journals.orgoxazole system creates a rigid, bicyclic structure that is of significant interest in drug discovery for its potential to orient substituents in well-defined spatial arrangements. The synthesis of analogs containing this scaffold, linked to the this compound core, can be envisioned through multi-step sequences commencing with proline derivatives.

A plausible synthetic route would involve the initial acylation of a suitably protected proline derivative with this compound. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS), could facilitate this amide bond formation. Subsequent steps would focus on the construction of the oxazole ring. This is often achieved through the cyclization of a precursor containing both a hydroxyl and an amino functionality. For instance, the carboxyl group of the proline moiety could be reduced to a primary alcohol. Following this, activation of the alcohol and intramolecular cyclization, potentially under acidic or basic conditions, would lead to the formation of the desired pyrrolo[1,2-c] acs.orgbeilstein-journals.orgoxazole ring. The specific reaction conditions would need to be optimized to ensure high yields and prevent side reactions.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Amide Coupling | DCC, NHS | N-(4-(5-methoxypyridin-3-yl)benzoyl)proline |

| 2 | Carboxylic Acid Reduction | Borane-THF complex | (S)-2-(hydroxymethyl)-1-(4-(5-methoxypyridin-3-yl)benzoyl)pyrrolidine |

| 3 | Intramolecular Cyclization | e.g., Mitsunobu conditions or acid catalysis | Pyrrolo[1,2-c] acs.orgbeilstein-journals.orgoxazol-containing analog |

Generation of Isomers and Related Heterocyclic Systems

The generation of isomers and other related heterocyclic systems from this compound is crucial for establishing structure-activity relationships (SAR) in drug discovery programs. Isomers can be broadly categorized into constitutional isomers, where the connectivity of atoms differs, and stereoisomers.

Constitutional isomers of this compound would involve altering the substitution pattern on either the pyridine or the benzene ring. For instance, shifting the methoxy group to other positions on the pyridine ring (e.g., 2-, 4-, or 6-position) or the benzoic acid to the 2- or 3-position of the pyridine ring would generate a library of isomers. The synthesis of these isomers would typically involve a Suzuki or other palladium-catalyzed cross-coupling reaction between an appropriately substituted bromopyridine and a carboxyphenylboronic acid, or vice versa.

Beyond simple isomers, the benzoic acid and pyridine moieties can serve as handles for the construction of a diverse range of other heterocyclic systems. For example, the carboxylic acid can be converted to an acyl azide (B81097), which can then undergo a Curtius rearrangement to form an isocyanate. This versatile intermediate can be trapped with various nucleophiles to generate ureas, carbamates, and other related structures. Alternatively, the carboxylic acid can be used to synthesize oxadiazoles, as has been demonstrated in the synthesis of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide researchgate.net. In this type of transformation, the benzoic acid is typically converted to an acyl hydrazide, which then cyclizes with a suitable one-carbon component.

| Isomer Type | Example Structure | General Synthetic Strategy |

| Constitutional (Pyridine Substitution) | 3-(5-Methoxypyridin-3-yl)benzoic acid | Suzuki coupling of 3-bromo-5-methoxypyridine (B189597) and 3-carboxyphenylboronic acid |

| Constitutional (Benzene Substitution) | 2-(5-Methoxypyridin-3-yl)benzoic acid | Suzuki coupling of 3-bromo-5-methoxypyridine and 2-carboxyphenylboronic acid |

| Related Heterocycle | Example Structure | General Synthetic Strategy |

| Oxadiazole | Derivative of 4-(5-(5-methoxypyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzene | Conversion of the benzoic acid to an acyl hydrazide followed by cyclization |

| Urea | Derivative of N-((4-(5-methoxypyridin-3-yl)phenyl)carbamoyl)amino acid | Curtius rearrangement of an acyl azide to an isocyanate, followed by reaction with an amino acid |

Advanced Synthetic Techniques and Emerging Methodologies

The development of novel synthetic methods is paramount for the efficient and selective construction of complex molecules. For a scaffold such as this compound, advanced techniques can enable the synthesis of derivatives that would be difficult to access through traditional methods.

Catalytic Approaches in Complex Organic Synthesis

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgacs.org The pyridine nitrogen in this compound can act as a directing group to facilitate the ortho-C-H functionalization of the pyridine ring. acs.org Catalytic systems based on palladium, rhodium, or nickel can be employed for this purpose. beilstein-journals.orgnih.gov For instance, a palladium catalyst could be used to directly arylate, alkylate, or alkenylate the C-2 or C-6 position of the pyridine ring. acs.org Furthermore, the development of ligands that can control the regioselectivity of C-H activation is an active area of research, potentially allowing for the selective functionalization of other positions on the pyridine ring. beilstein-journals.orgacs.org

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality is a critical aspect of modern drug design. For derivatives of this compound, stereocenters can be introduced through various means, including the stereoselective synthesis of chiral side chains or the construction of chiral heterocyclic systems. For instance, in the synthesis of pyrrolo[1,2-c] acs.orgnih.govoxazin-1-ones, a related heterocyclic system, high levels of diastereoselectivity have been achieved through a nucleophilic addition-cyclization process. nih.gov This type of strategy could be adapted for the synthesis of chiral pyrrolo[1,2-c] acs.orgbeilstein-journals.orgoxazole analogs of this compound, where a chiral auxiliary or a chiral catalyst is used to control the stereochemical outcome of the reaction. The use of chiral N,O-acetals derived from proline in reactions with ynamides has been shown to produce pyrrolo[1,2-c] acs.orgnih.govoxazin-1-ones with excellent diastereoselectivities. nih.gov

Addressing Synthetic Challenges and Impurity Formation

The synthesis of complex molecules is often accompanied by challenges such as low yields, side reactions, and the formation of impurities that can be difficult to separate. In the synthesis of related benzoic acid derivatives, such as 4-(4-methylpiperazinomethyl)benzoic acid, the formation of a quaternary salt as a major impurity has been reported. google.com A similar challenge could be anticipated in the synthesis of certain derivatives of this compound, particularly in reactions involving the alkylation of the pyridine nitrogen. Careful control of reaction conditions, such as temperature, stoichiometry, and the choice of base, is crucial to minimize the formation of such impurities. The use of a biphasic solvent system has been shown to be effective in reducing the formation of quaternary salt impurities in some cases. google.com Chromatographic purification is often necessary to obtain the final product with high purity.

Biological Activity and Pharmacological Investigations of 4 5 Methoxypyridin 3 Yl Benzoic Acid and Its Analogs

Evaluation of Anticancer Potential

The search for more effective and selective anticancer agents is a major focus of biomedical research. Various analogs of 4-(5-Methoxypyridin-3-yl)benzoic acid have been synthesized and evaluated for their ability to combat cancer, with studies focusing on their direct toxicity to cancer cells and the underlying molecular mechanisms of their action.

The initial step in assessing anticancer potential involves screening compounds against a panel of human cancer cell lines. Studies on benzoic acid derivatives have revealed varied efficacy depending on the specific analog and the cancer cell type.

For instance, 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and its methyl derivatives were assessed for their cytotoxic effects across several human cancer cell lines. nih.govpreprints.org These compounds demonstrated significant suppression of cell viability in breast cancer cell lines MCF-7 and MDA-MB-468. nih.govpreprints.org However, their effects were minor on liver cancer cells (HepG2, Huh-7) and cervical cancer cells (HeLa). nih.gov Another analog, (E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77), showed potent growth inhibitory activity against HCT-116 colon cancer cells with a GI50 value of less than 1μM. doi.org This compound exhibited 3- to 10-fold greater potency against various tumor cell lines compared to normal, non-transformed cells. doi.org

Conversely, not all analogs display broad-spectrum activity. A study involving 12 new oxime ester derivatives found no significant cytotoxic activity against MCF-7, A549, HCT116, or HeLa cell lines. researchgate.net Other research on a benzimidazole (B57391) derivative, se-182, showed potent cytotoxic action against lung cancer (A549) and liver cancer (HepG2) cells with IC50 values of 15.80 μM and 15.58 μM, respectively. jksus.org A phosphomolybdate-based hybrid solid also demonstrated considerable inhibitory effects against MCF-7, A549, and HepG2 cells. rsc.org

| Compound/Analog | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and derivatives | MCF-7 (Breast) | Significant suppression of cell viability (IC50: 1.4 µg/ml) | nih.govpreprints.org |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and derivatives | MDA-MB-468 (Breast) | Significant suppression of cell viability (IC50: 3.7 µg/ml) | nih.govpreprints.org |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid and derivatives | HepG2, Huh-7 (Liver), HeLa (Cervical) | Minor effects | nih.gov |

| (E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | HCT-116 (Colon) | Potent growth inhibition (GI50 < 1μM) | doi.org |

| Benzimidazole derivative (se-182) | A549 (Lung) | Potent cytotoxicity (IC50: 15.80 μM) | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | Potent cytotoxicity (IC50: 15.58 μM) | jksus.org |

| Phosphomolybdate hybrid solid | A549 (Lung) | Considerable inhibition (IC50: 25.17 μmol L−1) | rsc.org |

| Phosphomolybdate hybrid solid | MCF-7 (Breast) | Considerable inhibition (IC50: 32.11 μmol L−1) | rsc.org |

| Phosphomolybdate hybrid solid | HepG2 (Liver) | Considerable inhibition (IC50: 33.79 μmol L−1) | rsc.org |

| Oxime ester derivatives | MCF-7, A549, HCT116, HeLa | No significant activity | researchgate.net |

Understanding how these compounds exert their cytotoxic effects is crucial for their development as therapeutic agents. Research has focused on their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

The analog 4-(3,4,5-Trimethoxyphenoxy)benzoic acid was found to induce cell-cycle arrest at the G2/M phase in both MCF-7 and MDA-MB-468 breast cancer cells. nih.gov This arrest was accompanied by the induction of apoptosis, a process confirmed by an observed increase in caspase-3 activity. nih.gov Similarly, the analog TL-77 also caused a significant G2/M arrest in cancer cells, which was followed by the onset of apoptosis. doi.org The apoptotic signaling cascade initiated by TL-77 involved the downregulation of key survival proteins from the B-cell lymphoma 2 family, such as Bid, Bcl-xl, and Mcl-1. doi.org

Investigations into other, more structurally diverse compounds have revealed similar mechanisms. A phosphomolybdate hybrid solid was shown to arrest A549 and HepG2 cells in the S phase, while arresting MCF-7 cells in the G2/M phase of the cell cycle. rsc.org Another study on the flavonoid prunetrin (B192197) demonstrated its ability to arrest the cell cycle in the G2/M phase and induce intrinsic apoptosis in Hep3B liver cancer cells, mediated by the cleavage of PARP and caspase-3. mdpi.comnih.gov

| Compound/Analog | Affected Cell Line(s) | Observed Mechanism | Reference |

|---|---|---|---|

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | MCF-7, MDA-MB-468 | Cell cycle arrest at G2/M phase, Apoptosis induction, Increased caspase-3 activity | nih.gov |

| (E)-N-(2-methoxy-5-((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) | Cancer cells | Cell cycle arrest at G2/M phase, Apoptosis induction, Downregulation of Bcl-2 family proteins | doi.org |

| Phosphomolybdate hybrid solid | A549, HepG2 | Cell cycle arrest at S phase | rsc.org |

| Phosphomolybdate hybrid solid | MCF-7 | Cell cycle arrest at G2/M phase | rsc.org |

| Prunetrin | Hep3B (Liver) | Cell cycle arrest at G2/M phase, Intrinsic apoptosis, Cleavage of PARP and caspase-3 | mdpi.comnih.gov |

A key process often deregulated in cancer is the initiation of protein synthesis, which is controlled by the eIF4F complex. nih.gov This complex, consisting of subunits eIF4E, eIF4A, and eIF4G, is crucial for recruiting ribosomes to messenger RNA (mRNA) to start translation. nih.gov The interaction between eIF4E and eIF4G is a critical step that activates the complex. nih.gov

Targeting this interaction represents a sophisticated strategy for cancer therapy. The formation of the eIF4F complex can be competitively inhibited by the 4E-binding proteins (4E-BPs). nih.gov When unphosphorylated, 4E-BPs bind to eIF4E, preventing it from forming the active eIF4F complex and thereby suppressing translation. nih.gov Research has shown that specific small-molecule inhibitors, such as 4E1RCat and 4EGI-1, can directly block the eIF4E-eIF4G interaction. nih.gov This inhibition has been demonstrated to synergistically enhance the antitumor effect of other cancer drugs like sorafenib (B1663141) in hepatocellular carcinoma cells. nih.gov While direct evidence linking this compound or its immediate analogs to this mechanism is not yet established, the modulation of the eIF4F complex is a significant area of investigation for novel anticancer agents that share this structural class.

Antimicrobial and Antiviral Efficacy Studies

Beyond cancer, benzoic acid derivatives have been investigated for their ability to combat microbial infections.

The antibacterial properties of benzoic acid analogs have been tested against a range of pathogens. In general, phenolic acids tend to be more effective against Gram-positive bacteria than Gram-negative bacteria, a difference often attributed to the complex outer membrane of Gram-negative organisms which can limit compound penetration. nih.govmdpi.com

A study on new thioureides of 2-(4-methylphenoxymethyl)benzoic acid demonstrated specific antimicrobial activity. nih.gov These compounds were tested against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov While only a few compounds were active against E. coli and K. pneumoniae, most showed activity against the Gram-positive bacteria, and some exhibited notable efficacy against P. aeruginosa. nih.gov Other research focusing on benzohydrazide (B10538) derivatives also confirmed activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria. researchgate.net Studies on the positional isomerism of benzoic acid derivatives found that benzoic acid itself and its 2-hydroxy derivative had the strongest activity against E. coli. nih.gov

| Compound/Analog | Bacterial Strain | Gram Type | Observed Activity | Reference |

|---|---|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Staphylococcus aureus, Bacillus subtilis | Gram-positive | Most compounds showed activity (MICs from 1000 to 62.5 µg/mL) | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | High activity (MICs from 250 to 31.5 µg/mL) | nih.gov | |

| Escherichia coli, Klebsiella pneumoniae | Gram-negative | Only a few compounds exhibited activity | nih.gov | |

| Benzohydrazide derivatives | S. aureus, B. subtilis | Gram-positive | Activity observed (Zone of Inhibition = 18-21 mm) | researchgate.net |

| E. coli, P. aeruginosa | Gram-negative | Activity observed (Zone of Inhibition = 5-13 mm) | researchgate.net | |

| Benzoic acid, 2-hydroxybenzoic acid | E. coli | Gram-negative | Strongest activity among tested isomers (MIC = 1 mg/mL) | nih.gov |

The antifungal potential of benzoic acid derivatives has been well-documented against various fungal species, including human pathogens and phytopathogens.

Thioureides of 2-(4-methylphenoxymethyl)benzoic acid, which also showed antibacterial effects, exhibited their highest antimicrobial activity against the fungal strains Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 15.6 to 62.5 µg/mL. nih.govresearchgate.net Another important analog, 3,4,5-trihydroxybenzoic acid (gallic acid), has demonstrated notable antifungal activity against medically important species. scirp.orgresearchgate.netscirp.org It was particularly effective against dermatophytes like Trichophyton sp. and Epidermophyton floccosum (MIC of 32 µg/mL) and also showed activity against Candida species. scirp.orgresearchgate.netscirp.org Interestingly, its acetylated derivative, 3,4,5-tris(acetyloxy)benzoic acid, showed lower inhibitory activity. scirp.orgresearchgate.net Furthermore, benzoic acid derivatives isolated from the plant Piper cumanense were active against several phytopathogenic fungi, with the greatest activity observed against the Fusarium genus. nih.gov Ester derivatives of benzoic acid have also been evaluated, with some showing inhibitory effects against Candida albicans. nih.gov

| Compound/Analog | Fungal Species | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Thioureides of 2-(4-methylphenoxymethyl)benzoic acid | Candida albicans | 15.6 - 62.5 µg/mL | nih.gov |

| Aspergillus niger | 15.6 - 62.5 µg/mL | nih.gov | |

| 3,4,5-Trihydroxybenzoic acid | Trichophyton sp., Epidermophyton floccosum | 32 µg/mL | scirp.orgresearchgate.net |

| Candida albicans ATCC 10231, C. krusei ATCC 6258 | 128 µg/mL | scirp.org | |

| Microsporum sp. | 64 µg/mL | scirp.org | |

| Benzoic acid esters (e.g., methyl biphenyl-2-carboxylate) | Candida albicans | 128 - 256 µg/mL | nih.gov |

| Benzoic acid derivatives from Piper cumanense | Fusarium genus | Active | nih.gov |

Antiviral Applications (e.g., SARS-CoV-2)

The emergence of novel viral threats has spurred extensive screening for new antiviral agents. The benzoic acid and pyridine (B92270) scaffolds, core components of this compound, are featured in various compounds investigated for antiviral properties.

Research into derivatives of benzoic acid has identified potential candidates for combating viral infections. For instance, in silico studies have evaluated benzoic acid derivatives for their potential to inhibit the main protease of SARS-CoV-2, a critical enzyme for viral replication. acs.org Other research has demonstrated that certain indole-3-carboxylic acid derivatives, which share the carboxylic acid functional group, exhibit inhibitory effects against SARS-CoV-2 in vitro. nih.gov Specifically, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole was found to completely inhibit SARS-CoV-2 replication at a concentration of 52.0 μM. nih.gov Furthermore, some bicycloproline-containing inhibitors derived from approved antiviral drugs showed excellent antiviral activity against SARS-CoV-2 in cell-based assays and significantly reduced lung viral loads in transgenic mouse models. nih.gov While these studies highlight the potential of the broader class of carboxylic acid-containing compounds, specific antiviral data for this compound remains to be established.

Anti-inflammatory and Immunomodulatory Research

The anti-inflammatory potential of compounds featuring pyridine and benzoic acid structures has been a significant area of investigation, particularly concerning the inhibition of key enzymes in inflammatory cascades.

5-Lipoxygenase-Activating Protein (FLAP) Inhibition FLAP is an essential protein for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. researchgate.net Consequently, FLAP inhibitors are pursued as a therapeutic strategy for inflammatory diseases. researchgate.net An analog containing a substituted pyridin-3-yl moiety, AM803 (also known as GSK2190915), has been identified as a potent FLAP inhibitor. drugbank.comlookchem.com This compound, which features a 6-ethoxypyridin-3-yl group, demonstrates high potency in FLAP binding and functional inhibition of leukotriene B4 (LTB₄) synthesis. lookchem.com The development of such analogs underscores the utility of the pyridinyl scaffold in designing potent FLAP inhibitors. drugbank.comlookchem.com

Table 1: In Vitro Activity of FLAP Inhibitor Analog AM803

| Assay | Target/Measurement | Potency |

|---|---|---|

| FLAP Binding | Inhibition of ³H-ligand binding | 2.9 nM |

| Human Whole Blood (5 hr incubation) | Inhibition of LTB₄ synthesis (IC₅₀) | 76 nM |

Data sourced from Stock et al., 2011. lookchem.com

Phosphodiesterase 4 (PDE4) Inhibition PDE4 is a key enzyme that degrades cyclic AMP (cAMP), a second messenger with anti-inflammatory properties. nih.gov Inhibition of PDE4 raises cAMP levels, leading to a reduction in the inflammatory response, making it an attractive target for diseases like chronic obstructive pulmonary disease (COPD) and asthma. nih.govnih.gov

Research has explored novel ester derivatives of benzoic acids for their PDE4 inhibitory activity. nih.gov A series of these derivatives showed high activity in both cell-free and cell-based assays, indicating the promise of the benzoic acid scaffold for developing new PDE4 inhibitors. nih.gov Similarly, various quinoline (B57606) derivatives, which are structurally related to pyridines, have been investigated as PDE4 inhibitors and have shown robust efficacy against lung inflammation in preclinical studies. nih.gov While these findings point to the potential of both the pyridine and benzoic acid moieties for PDE4 inhibition, specific studies on this compound are needed.

The in vitro inhibition of inflammatory targets by analogs often translates to in vivo efficacy in models of respiratory disease.

The FLAP inhibitor analog AM803 demonstrated an extended pharmacodynamic effect in a rodent bronchoalveolar lavage (BAL) model, showing complete inhibition of LTB₄ and cysteinyl leukotrienes 16 hours after oral administration. lookchem.com This finding highlights the potential for pyridine-containing FLAP inhibitors to effectively treat pulmonary inflammation.

In a different study, the benzoic acid analog 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) was evaluated for its effects on pulmonary fibrosis, a condition characterized by inflammation and tissue scarring. nih.govsemanticscholar.org In a bleomycin-induced pulmonary fibrosis model in rats, DGM treatment led to a significant reduction in lung inflammation and collagen deposition. nih.govsemanticscholar.org

Table 2: Efficacy of Benzoic Acid Analog (DGM) in a Rat Model of Pulmonary Fibrosis

| Treatment Group | Key Findings |

|---|---|

| Bleomycin (BLM) only | Significant increase in lung tissue fibrosis and destruction. |

| DGM + BLM | Reduced lung inflammation and collagen deposition; improved lung tissue structure. |

Data sourced from studies on bleomycin-induced pulmonary fibrosis. nih.govsemanticscholar.org

These studies on analogs suggest that the chemical scaffolds present in this compound could be beneficial in the context of pulmonary inflammatory diseases.

Other Investigated Biological Activities

Xanthine (B1682287) oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comwikipedia.org Overactivity of this enzyme can lead to hyperuricemia and gout, making its inhibition a key therapeutic strategy. nih.gov Allopurinol is a well-known clinical inhibitor of xanthine oxidase. mdpi.comwikipedia.org

The search for new, non-purine-like inhibitors has led to the investigation of various molecular structures. mdpi.com Recent research has explored a series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids, which are structurally related to the drug febuxostat, as potent xanthine oxidase inhibitors. nih.gov Several of these benzoic acid derivatives exhibited inhibitory activity in the nanomolar range. nih.gov Although these findings demonstrate that the benzoic acid scaffold can be incorporated into effective xanthine oxidase inhibitors, no studies have specifically reported this activity for this compound.

The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a G protein-coupled receptor in the central nervous system that is implicated in various neurological and psychiatric disorders. nih.govnih.gov As such, it has become an important target for drug development, with a focus on allosteric modulators that can fine-tune receptor activity. nih.govnih.gov

Antimalarial Applications (e.g., Pyronaridine Tetraphosphate synthesis intermediates)

While direct evidence for "this compound" as a synthesis intermediate for Pyronaridine Tetraphosphate is not detailed in the provided results, the broader class of 4-amino benzoic acid (PABA) and its derivatives are crucial in the development of antimalarial drugs. These compounds often serve as essential precursors or building blocks in designing inhibitors for enzymes vital to the parasite's survival, such as dihydrofolate reductase (DHFR). nih.gov

Research into novel antimalarial agents has focused on synthesizing PABA-substituted pyrimidine (B1678525) derivatives to act as Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) inhibitors. nih.gov This strategy aims to overcome emerging drug resistance to existing therapies. In one such study, a series of PABA-substituted pyrimidines were synthesized and tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. Several of these synthesized compounds demonstrated significant antimalarial activity with no associated cytotoxicity. nih.gov This highlights the importance of the benzoic acid scaffold in the ongoing search for effective antimalarial treatments.

Anti-sickling Properties

Benzoic acid derivatives have been identified as a key class of phytochemicals with the potential to manage sickle cell disease (SCD). iomcworld.comresearchgate.net SCD is a genetic disorder where red blood cells become rigid and sickle-shaped, leading to various complications. phcogrev.com The therapeutic strategy for these derivatives often involves preventing the polymerization of sickle hemoglobin (HbS), which is the primary cause of the cell deformation. iomcworld.comphcogrev.com

Studies have shown that the anti-sickling activity of benzoic acid derivatives is influenced by the nature of the substituents on the benzene (B151609) ring. nih.gov A mathematical model based on quantitative structure-activity relationships (QSAR) predicted that potent anti-sickling agents should possess strong electron-donating groups and have average lipophilicity. nih.gov This allows for effective interaction with amino acid residues near the mutation site in HbS. iomcworld.comnih.gov

Several naturally occurring and synthetic benzoic acid derivatives have demonstrated in vitro anti-sickling effects. For instance, compounds like p-hydroxy-benzoic acid, vanillic acid, and 3,5-Dimethoxy-4-hydroxybenzoic acid have confirmed anti-sickling properties. iomcworld.comnih.gov Vanillin, a related compound, is known to inhibit the gelation of hemoglobin and increase its oxygen affinity. iomcworld.com The mechanism is thought to involve the formation of Schiff bases with hemoglobin, which reduces the ability of HbS to polymerize upon deoxygenation. iomcworld.com

| Compound Name | Key Finding | Reference |

|---|---|---|

| p-Hydroxy-benzoic acid | Confirmed in vitro anti-sickling properties. | iomcworld.com |

| Vanillic acid | Confirmed in vitro anti-sickling properties. | iomcworld.com |

| Syringic acid | Confirmed in vitro anti-sickling properties. | iomcworld.com |

| 3,5-Dimethoxy-4-hydroxybenzoic acid | Inhibits HbS polymerization. | nih.gov |

| p-Fluorobenzoic acid | Reported anti-sickling properties. | iomcworld.com |

Antioxidant Activity

Benzoic acid derivatives, including those with methoxy (B1213986) substitutions, are recognized for their antioxidant properties, primarily their ability to scavenge free radicals. nih.govpreprints.org The antioxidant capacity is typically evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. researchgate.netmdpi.com

The structure of these compounds, particularly the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring, significantly influences their antioxidant activity. nih.govnih.gov Generally, the presence of electron-donating groups enhances the radical scavenging ability. nih.gov For example, studies comparing various benzoic acids have shown that compounds with multiple hydroxyl groups, such as 3,4,5-trihydroxybenzoic acid (gallic acid) and 3,4-dihydroxybenzoic acid (protocatechuic acid), exhibit strong antioxidant effects. researchgate.net

| Compound | Assay | Relative Activity Order (from highest to lowest) | Reference |

|---|---|---|---|

| Benzoic Acid Derivatives | DPPH | 3,4,5-Trihydroxybenzoic acid > 3,4-Dihydroxybenzoic acid > 4-Hydroxy-3-methoxybenzoic acid > 4-Hydroxybenzoic acid | researchgate.net |

| Hydroxybenzoic Acids | DPPH | 3,5-Dihydroxy benzoic acid > Gentisic acid > 3,4-Dihydroxybenzoic acid > Gallic acid > Syringic acid > Vanillic acid | nih.gov |

| Phenolic Acids | FRAP | 2,3-Dihydroxybenzoic acid > 3,4-Dihydroxyphenylacetic acid > 2,5-Dihydroxybenzoic acid | nih.gov |

Inhibition of Plant Growth Regulators for Pesticide/Herbicide Development

Pyridine carboxylic acids are a significant class of herbicides that function as synthetic auxins, which are plant growth regulators. vt.eduumn.edu These compounds mimic natural plant hormones, leading to abnormal growth and ultimately, plant death. vt.edu This mode of action makes them effective for controlling broadleaf weeds. vt.edu

Research in this area focuses on synthesizing novel derivatives to enhance herbicidal activity and selectivity. For example, modifying the structure of picolinic acid, a pyridine carboxylic acid, by introducing pyrazole (B372694) rings has led to the discovery of compounds with potent post-emergence herbicidal activity. nih.gov Similarly, the synthesis of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives has yielded new molecular scaffolds with strong herbicidal effects against both broad-leaf and grass weeds. nih.gov Structure-activity relationship (SAR) studies reveal that specific substitutions, such as a trifluoromethyl group at the 5-position of the pyridine ring, are often essential for high efficacy. nih.gov

The development of new benzoic acid derivatives also shows promise. Recently, 4-(2-phenylethynyl)-benzoic acid (PEBA) was identified as a highly bioactive compound that can suppress lateral branching in plants, demonstrating its potential as a chemical pruning agent. nih.govresearchgate.net These findings underscore the value of pyridine and benzoic acid scaffolds in creating new, effective herbicides and plant growth regulators. mdpi.comnih.gov

Role as a Ligand in Biological Systems

The structural features of this compound, containing both a carboxylic acid group and a nitrogen-containing heterocyclic pyridine ring, make it an effective ligand for coordinating with metal ions. Ligands are molecules that donate electrons to a central metal atom to form a coordination complex. This ability is fundamental to many biological processes and has applications in materials science and sensor technology.

Derivatives of benzoic acid and pyridine are widely used to synthesize metal-organic frameworks (MOFs) and coordination polymers. nih.govuobaghdad.edu.iqmtroyal.ca For instance, 2,4-bis-(triazol-1-yl)benzoic acid, an analog with similar functional groups, has been used to create novel complexes with zinc (Zn²⁺) and cadmium (Cd²⁺). nih.gov In these structures, the ligand coordinates with the metal ions through both the nitrogen atoms of the triazole rings and the oxygen atoms of the carboxylate group. nih.gov

Structure Activity Relationship Sar and Mechanistic Insights

Elucidating the Influence of Substituted Functional Groups

The functional groups appended to the core scaffold of 4-(5-Methoxypyridin-3-yl)benzoic acid are not mere decorations; they are critical determinants of its pharmacological profile. Modifications to the methoxy (B1213986) group, the carboxylic acid, and the introduction of other substituents like halogens or trifluoromethyl groups can dramatically alter its potency, selectivity, and pharmacokinetic properties.

The methoxy (-OCH3) group on the pyridine (B92270) ring is a key feature that can significantly influence the compound's activity. While specific studies on the direct modification of the methoxy group in This compound are not extensively documented in publicly available literature, general principles from related compounds offer valuable insights. The methoxy group is known to enhance the antioxidant activity of phenolic acids, a class of compounds that, like our subject molecule, contains both a ring structure and an acidic group. elsevierpure.comnih.govnih.gov The number and position of methoxy groups can directly correlate with increased antioxidant potential. elsevierpure.com For instance, in studies of other bioactive molecules, the presence of a methoxy group can enhance solubility and influence binding to target proteins. nih.gov

A study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share a methoxy-substituted aromatic core, revealed that modifications to the group at the 3-position of the benzamide (B126) ring significantly impacted activity. researchgate.net This suggests that the substituent at the position equivalent to the pyridine ring in our target molecule is a critical determinant of biological function.

The carboxylic acid (-COOH) group of the benzoic acid portion is a pivotal functional group for target interaction. nih.gov It is a strong hydrogen bond donor and acceptor and can exist in its ionized carboxylate form at physiological pH. This allows for the formation of strong ionic interactions or salt bridges with positively charged amino acid residues, such as arginine or lysine, in a protein's binding site. doubtnut.com

The necessity of the carboxylic acid for biological activity is a common theme in many classes of enzyme inhibitors and receptor antagonists. In a study of 2,5-substituted benzoic acid dual inhibitors, the carboxyl group was found to form a crucial anchoring hydrogen bond with an arginine residue in the target protein, Mcl-1. doubtnut.com The direct replacement of the carboxylic acid with a non-acidic isostere would likely lead to a significant loss of potency. However, the exploration of various carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid—could be a viable strategy to modulate acidity, improve cell permeability, or alter the metabolic profile while retaining the key interactions.

The position of the carboxylic acid on the phenyl ring is also critical. In This compound , the para-substitution pattern provides a linear geometry that may be optimal for spanning between binding pockets of a target.

The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) onto the aromatic rings of This compound would be expected to have a profound impact on its electronic and steric properties. Halogens are electron-withdrawing groups and can alter the charge distribution across the molecule. This can influence the strength of interactions with the biological target and affect the pKa of the carboxylic acid.

In a review of pyridine derivatives, it was noted that the presence of halogen atoms could sometimes lead to lower antiproliferative activity, potentially due to their steric bulk or altered electronic properties. researchgate.net However, in other contexts, halogenation is a common strategy to enhance binding affinity and metabolic stability. For example, the anti-sickling properties of p-fluorobenzoic acid have been reported, highlighting the positive impact of halogen substitution in some benzoic acid derivatives. mdpi.com A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed that the introduction of a fluorine atom significantly increased antibacterial activity. nih.gov

The specific position of halogenation would be crucial. Substitution on the pyridine ring would modulate its basicity, while substitution on the benzoic acid ring would primarily affect the properties of the carboxylic acid.

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry known for its ability to significantly enhance a drug's properties. doubtnut.com The strong electron-withdrawing nature of the trifluoromethyl group can increase the acidity of the carboxylic acid moiety and influence the electronic environment of the aromatic ring.

One of the most significant contributions of the trifluoromethyl group is its ability to increase lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, thus increasing the compound's half-life. In a review of trifluoromethyl-containing drugs, it was highlighted that this group often enhances binding affinity to target proteins. For instance, in the development of certain pharmaceutical agents, the trifluoromethyl group was crucial for improving potency and selectivity.

Replacing the methoxy group or a hydrogen atom on either ring of This compound with a trifluoromethyl group would likely lead to a compound with a very different biological and physicochemical profile.

Table 1: Predicted Effects of Functional Group Modifications on this compound

| Modification | Predicted Effect on Biological Activity | Predicted Effect on Physicochemical Profile |

|---|---|---|

| Methoxy to Hydroxy | Potential for new hydrogen bonds, may increase polarity | Increased polarity, lower logP |

| Carboxylic Acid to Ester | Loss of key ionic/hydrogen bond interactions, likely decreased activity | Increased lipophilicity, loss of acidic nature |

| Hydrogen to Halogen | Can increase binding affinity and metabolic stability, but may also decrease activity depending on position and halogen type | Increased lipophilicity, electron-withdrawing effect |

Positional Isomerism and Heterocyclic System Modifications

The spatial arrangement of the substituents and the nature of the heterocyclic core are fundamental to the SAR of This compound .

For example, an isomer where the benzoic acid is at the 2- or 4-position of the pyridine ring would have a different angle between the two ring systems. This would alter the distance and orientation between the key interacting groups (the methoxy group, the pyridine nitrogen, and the carboxylic acid), which could drastically affect how the molecule fits into a binding site. A review on pyridine carboxylic acid isomers highlights that the position of the carboxylic acid on the pyridine ring (picolinic, nicotinic, and isonicotinic acids) leads to different biological activities due to the distinct spatial arrangement of the nitrogen and the carboxylic acid. nih.gov

Similarly, altering the position of the methoxy group on the pyridine ring (e.g., to the 2-, 4-, or 6-position) would change the electronic landscape and steric environment of that part of the molecule, likely leading to a different SAR profile.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides |

| 2,5-substituted benzoic acid |

| p-fluorobenzoic acid |

| 3-(pyridine-3-yl)-2-oxazolidinone |

| Picolinic acid |

| Nicotinic acid |

Influence of Different Heterocyclic Scaffolds (e.g., pyridazine, furan, quinoline)

The central pyridine ring in this compound is a key structural element. Altering this core by introducing different heterocyclic scaffolds is a common and effective strategy in medicinal chemistry to modulate a compound's pharmacological profile. While direct comparative studies on the replacement of the pyridine ring in this specific compound with pyridazine, furan, or quinoline (B57606) are not extensively detailed in the provided literature, the principles of such modifications can be understood from research on analogous systems.

Replacing the pyridine core can impact several key properties:

Electronic Distribution: Different heterocycles alter the electron density, which affects the molecule's ability to form crucial interactions like hydrogen bonds and halogen bonds.

Metabolic Stability: The nature of the heterocyclic ring can affect the compound's susceptibility to metabolic degradation, thereby influencing its pharmacokinetic profile.

For instance, in the development of kinase inhibitors, a field where pyridine-containing scaffolds are common, the exploration of alternative heterocycles is a key strategy for achieving selectivity and potency. Research on pyrazolo[3,4-d]pyrimidine and 4-(benzo[b]thiophen-7-yloxy)pyrimidine scaffolds has demonstrated that such "scaffold hopping" can lead to the discovery of novel compounds with improved, potent bioactivity and high selectivity. nih.govnih.gov Similarly, studies on amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid highlight how fused heterocyclic systems are used to generate potent enzyme inhibitors. nih.gov These examples underscore the principle that substituting the central pyridine ring with other heterocycles like pyridazine, furan, or quinoline would be a rational approach to fine-tune the biological activity of this compound derivatives.

Conformational Studies and Molecular Recognition

The biological function of a molecule is dictated by its ability to recognize and bind to a specific target, a process governed by its three-dimensional conformation and the intermolecular forces it can establish.

Analysis of Amide Bond Conformations and Steric Hindrance

When this compound is converted into an amide derivative—a common step in creating biologically active molecules—the conformation of the newly formed amide bond becomes critical. The amide bond (–C(O)NH–) is planar, but rotation can occur around the adjacent single bonds. This rotation can be restricted by steric hindrance from nearby bulky substituents.

Structure-based design techniques, often aided by X-ray crystallography, are essential for analyzing these conformations. For example, in the development of inhibitors based on a related 1H-pyrazolo[3,4-b]pyridine scaffold, obtaining crystal structures of the final amide compounds bound to their target enzyme was crucial. nih.gov Such structures allow for the direct visualization of the amide bond's orientation and reveal how it positions substituents to interact with the target protein. Analysis of these structures can identify whether steric clashes are present, which might prevent the molecule from adopting the optimal binding conformation. This information is then used to design new analogs with reduced steric hindrance and improved activity. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to exert a specific biological effect. Identifying the key pharmacophoric features of this compound derivatives is fundamental to designing new, more potent compounds.

Key pharmacophoric features typically include:

Hydrogen Bond Donors and Acceptors: The carboxylic acid group (or its amide derivative) and the pyridine nitrogen are potent sites for hydrogen bonding. The methoxy group's oxygen can also act as a hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The benzoic acid and pyridine rings provide hydrophobic surfaces that can engage in π-π stacking or hydrophobic interactions with the biological target.

Modern drug discovery often employs pharmacophore-based generative models to discover novel molecules. nih.gov These models can use the pharmacophoric fingerprint of a known active molecule to generate new, structurally diverse compounds that retain the essential features for bioactivity. nih.gov Fragment-based approaches also rely on identifying key pharmacophoric fragments from different molecules and combining them to create new hybrid structures with desired activities. nih.gov For derivatives of this compound, a typical pharmacophore model would likely highlight the hydrogen-bonding capacity of the pyridine nitrogen and the acid/amide group, along with the specific spatial arrangement of the two aromatic rings.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Salt Bridges)

The way molecules of this compound and its derivatives pack in the solid state is determined by a network of intermolecular interactions. These same interactions are vital for binding to a biological target.

Hydrogen Bonding: This is a dominant interaction for this molecule. The carboxylic acid group can form strong hydrogen bonds with the nitrogen atom of the pyridine ring in an adjacent molecule, creating acid-pyridine heterodimers. acs.org In cocrystals, amide derivatives can form robust amide-to-amide hydrogen bond patterns. researchgate.net The methoxy group's oxygen atom can also participate as a hydrogen bond acceptor. cardiff.ac.uk

Halogen Bonding: If halogen atoms (Cl, Br, I) are introduced as substituents, they can act as halogen bond donors. This interaction occurs between an electrophilic region on the halogen and a nucleophilic atom, such as the oxygen of a carbonyl group. Studies on cocrystals of related m-halogenopyridines and m-halogenobenzoic acids show that strong I···O halogen bonds can be a primary force in directing the crystal packing, overriding other potential arrangements. acs.org

Salt Bridges: In the presence of a basic functional group and at an appropriate pH, the carboxylic acid can be deprotonated (–COO⁻) while the pyridine nitrogen can be protonated (N⁺–H), leading to the formation of a salt bridge. This strong electrostatic interaction is a key feature in many drug-receptor binding events.

The interplay of these forces dictates the final supramolecular structure and is crucial for the design of new materials and active pharmaceutical ingredients. researchgate.netbohrium.com

Computational Chemistry and Cheminformatics in Research on 4 5 Methoxypyridin 3 Yl Benzoic Acid

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein target.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been employed to investigate the binding of derivatives of 4-(5-Methoxypyridin-3-yl)benzoic acid to various biological targets. For instance, in the context of non-steroidal mineralocorticoid receptor (MR) antagonists, molecular docking has been used to screen compounds structurally similar to known antagonists, leading to the identification of novel potential inhibitors. mdpi.comresearchgate.net Similarly, derivatives of benzoic acid have been docked against the aromatase enzyme (PDB ID: 3S7S) to explore their potential as anticancer agents. rsc.org In one such study, a derivative, compound 6g, exhibited a significant binding energy of -8.6 kcal/mol. rsc.org

Docking studies on benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease have also been conducted. mdpi.com The docking scores for various benzoic acid derivatives ranged from -29.59 for benzoic acid to -37.25 for syringic acid, with an observed trend of increasing score with more hydroxyl groups. mdpi.com Furthermore, docking of benzoic acid substituted quinazolinones with the protein BARC-1 has been performed to understand their anticancer activity. derpharmachemica.com

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity/Score |

| Benzoic acid derivative (compound 6g) | Aromatase enzyme (3s7s) | -8.6 kcal/mol |

| Benzoic acid | SARS-CoV-2 main protease | -29.59 |

| Syringic acid | SARS-CoV-2 main protease | -37.25 |

| Octyl-gallate | SARS-CoV-2 main protease | -60.22 |

| Benzoic acid substituted quinazolinone (QZ 5) | BARC-1 | Found to fit well |

| 4-tert-butylbenzoic acid | SIRT1 | Weak inhibitor |

Identification of Amino Acid Residues Critical for Interaction

A crucial outcome of molecular docking is the identification of key amino acid residues within the target's binding site that are critical for ligand interaction. For example, in the study of benzoic acid derivatives as aromatase inhibitors, compound 6g was found to interact with ALA306 and THR310 residues. rsc.org In the case of Mcl-1 and Bfl-1 dual inhibitors based on a 2,5-substituted benzoic acid scaffold, Arg88 was identified as a main anchoring residue in Mcl-1. nih.gov The tert-butyl group of these inhibitors was predicted to make hydrophobic contacts with Val122, Ala67, Ile118, Phe121, and Leu99 in the Bfl-1 p2 pocket. nih.gov

For direct androgen receptor (AR) inhibitors, mutational analysis has highlighted the importance of amino acids 609 and 612 for the action of pyrvinium, an AR DNA-binding domain inhibitor. acs.org Another series of compounds proposed to act on the AR DNA-binding domain appears to interact with Q592 and Y594. acs.org In the context of HIV-1 inhibitors, docking studies of 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives with the gp41 binding site suggested that their activity is due to electrostatic and hydrophobic interactions, as well as additional hydrogen bonds. nih.gov

| Derivative Class | Target Protein | Interacting Amino Acid Residues |

| Benzoic acid derivative (compound 6g) | Aromatase enzyme | ALA306, THR310 |

| 2,5-substituted benzoic acid inhibitor | Mcl-1 | Arg88 |

| 2,5-substituted benzoic acid inhibitor | Bfl-1 | Val122, Ala67, Ile118, Phe121, Leu99 |

| Pyrvinium (AR inhibitor) | Androgen Receptor (DBD) | 609, 612 |

| AR DBD inhibitor series | Androgen Receptor (DBD) | Q592, Y594 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound were not detailed in the provided search results, the general approach is widely applied in drug discovery projects involving similar scaffolds. For instance, the structure-activity relationships of disubstituted benzene (B151609) derivatives have been evaluated to understand their inhibitory activity against sirtuins. nih.gov Such studies, which systematically modify substituents on a core scaffold, are foundational for developing QSAR models.

In Silico ADME Prediction (excluding specific pharmacokinetic values)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery to assess the drug-likeness of a compound. For derivatives of this compound, such as those investigated as anti-HIV-1 agents, in silico analysis of Lipinski's 'rule of five' and other drug-likeness criteria have been performed. nih.gov These studies have indicated that the designed derivatives generally possess favorable drug-like features. nih.gov The SwissADME tool is a commonly used resource for such predictions, providing insights into properties like lipophilicity, water-solubility, and potential for oral bioavailability. nih.govzsmu.edu.ua

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. Benzoic acid and its derivatives are frequently used as scaffolds in virtual screening campaigns to discover novel inhibitors for various targets. rsc.orgderpharmachemica.comresearchgate.netpreprints.org For instance, virtual screening has been utilized to identify benzoic acid derivatives with potential anticancer activity. rsc.org Once initial hits are identified, lead optimization strategies, often guided by computational insights, are employed to improve their potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing, supported by computational modeling, is a hallmark of modern drug discovery. The study of 4-alkyl or 4-alkylaminobenzoic acids as sirtuin inhibitors, which started from a weakly active natural product, is an example of lead optimization guided by structure-activity relationship studies. nih.gov

Data Mining from Chemical and Bioactivity Databases (e.g., ChEMBL, PubChem)

Chemical and bioactivity databases are indispensable tools in modern computational chemistry and cheminformatics. They serve as central repositories for the aggregation of data from high-throughput screening, medicinal chemistry literature, and patent filings. ebi.ac.ukbioregistry.io For a compound like this compound, these databases offer a snapshot of its known chemical properties and any recorded biological activities.

While a dedicated, curated compound page with extensive bioactivity data for this compound is not readily apparent in the main collections of PubChem or ChEMBL, its presence is noted through its CAS number in various supplier catalogs and patent data aggregations. This suggests that the compound is a relatively recent entrant into the public domain or has been primarily documented within patent literature, which can sometimes precede full integration into these databases. gitbook.io

Data mining efforts for this specific molecule, therefore, require a more nuanced approach, often involving searches for related structures or leveraging the CAS number to uncover associated patent information. This process can unearth crucial details about its synthesis and, in some cases, preliminary biological testing results that are embedded within patent documents.

Below are interactive tables summarizing the kind of data that can be typically extracted for a compound from databases like PubChem and ChEMBL. While the bioactivity data for this specific compound is not yet extensively populated, the tables illustrate the framework for its future characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H11NO3 | Calculated |

| Molecular Weight | 229.23 g/mol | Calculated |

| CAS Number | 1373232-70-2 | Chemical Abstracts Service |

| Topological Polar Surface Area | 59.1 Ų | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 2 | Calculated |

This data is computationally generated and provides a baseline for predicting the compound's pharmacokinetic properties.

Table 2: Bioactivity Data Summary (Illustrative)

| Target | Assay Description | Activity Type | Value | Database Source |

| Not Yet Available | Not Yet Available | Not Yet Available | Not Yet Available | Not Yet Available |

This table is representative of how bioactivity data, once available, would be presented. Currently, no specific bioactivity data for this compound is publicly available in ChEMBL or PubChem.

The absence of extensive bioactivity data in these primary databases underscores the compound's novelty and highlights an opportunity for further research. The existing physicochemical data, derived from its structure, provides a solid foundation for computational modeling and virtual screening efforts to predict potential biological targets and activities. As research progresses and data is published or patented, these databases will be updated, and a more complete picture of the bioactivity profile of this compound will emerge.

Advanced Pharmacological Studies on 4 5 Methoxypyridin 3 Yl Benzoic Acid

Pharmacokinetic Characterization

No studies detailing the absorption, metabolism, elimination, or potential enterohepatic circulation of 4-(5-Methoxypyridin-3-yl)benzoic acid were found in the public domain.

Metabolic Pathways and Metabolite Identification

Research on the metabolic pathways, such as glucuronidation, and the identification of metabolites for this compound is not present in the available scientific literature.

Elimination Kinetics and Half-life Considerations

Data on the elimination kinetics and the biological half-life of this compound are not available.

Enterohepatic Circulation Phenomena

There are no studies to indicate whether this compound undergoes enterohepatic circulation.

Pharmacodynamics: Target Engagement and Efficacy in Disease Models

No research could be located that investigates the pharmacodynamics of this compound, including its molecular targets or its efficacy in any disease models.

Drug Formulation and Delivery System Research

Information regarding the research and development of drug formulations or delivery systems for this compound is not available in the public record.

Analytical Methodologies for Research and Characterization of 4 5 Methoxypyridin 3 Yl Benzoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of 4-(5-Methoxypyridin-3-yl)benzoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton in the molecule. The aromatic protons on the benzoic acid ring typically appear as doublets in the downfield region due to their deshielding. The protons on the pyridine (B92270) ring will also resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the nitrogen atom and the methoxy (B1213986) group. The methoxy group protons will present as a sharp singlet, typically around 3.8-4.0 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield position, often above 10 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would be expected to show signals for the carboxyl carbon, the aromatic carbons of both the benzene (B151609) and pyridine rings, and the methoxy carbon. The chemical shift of the carboxyl carbon is characteristically found in the range of 160-180 ppm. Aromatic carbons resonate between 110 and 160 ppm, while the methoxy carbon signal typically appears around 55-60 ppm.

| ¹H NMR Predicted Chemical Shifts | ¹³C NMR Predicted Chemical Shifts |

| Proton | Predicted Shift (ppm) |

| Carboxylic Acid (-COOH) | >10 (broad s) |

| Benzoic Acid Ring (aromatic) | 7.5 - 8.2 (m) |

| Pyridine Ring (aromatic) | 8.0 - 8.8 (m) |

| Methoxy (-OCH₃) | ~3.9 (s) |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structural motifs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. slideshare.net The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700-1725 cm⁻¹. researchgate.netcore.ac.uk Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid will also produce distinct bands in the fingerprint region (typically 1000-1300 cm⁻¹). core.ac.uk

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretch |

| Carboxylic Acid C=O | 1700 - 1725 (strong) | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aromatic C=C / C=N | 1400 - 1600 | Stretch |

| C-O (Ether & Acid) | 1000 - 1300 | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and assess its purity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₃H₁₁NO₃), HRMS can confirm its composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within 5 ppm). This technique is crucial for unequivocally identifying the compound and distinguishing it from isomers.

| Ion | Formula | Calculated Exact Mass |

| [M]⁺ | C₁₃H₁₁NO₃ | 229.0739 |

| [M+H]⁺ | C₁₃H₁₂NO₃⁺ | 230.0817 |

| [M+Na]⁺ | C₁₃H₁₁NNaO₃⁺ | 252.0637 |

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. shimadzu.com.sg This technique is the gold standard for quantifying drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govnih.govresearchgate.net The method involves chromatographic separation of the analyte from matrix components, followed by ionization and mass analysis. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.gov

For bioanalytical studies of this compound, an LC-MS/MS method would be developed to track its absorption, distribution, metabolism, and excretion (ADME) profile.

| Parameter | Description |

| Chromatography | Reversed-phase HPLC for separation from biological matrix components. |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode ([M+H]⁺). |

| Precursor Ion (Q1) | m/z 230.1 (for C₁₃H₁₁NO₃) |

| Product Ion (Q3) | A specific, stable fragment ion resulting from the collision-induced dissociation of the precursor ion. |

| Application | Pharmacokinetic studies, tissue distribution analysis, and metabolism studies. nih.govresearchgate.net |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. rsc.org For this compound, these methods are essential for purification after synthesis and for determining the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of pharmaceutical compounds. ekb.egresearchgate.net A reversed-phase HPLC method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by a UV detector set at a wavelength where the compound has maximum absorbance. nih.gov

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used for monitoring the progress of chemical reactions and for preliminary purity checks. ptfarm.pl The compound is spotted on a plate coated with a stationary phase (e.g., silica gel), and a solvent system is used to develop the plate. The position of the spot (retention factor, Rf) can help in identifying the compound and assessing the presence of impurities. rsc.org

| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |

| HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid) | UV-Vis Detector | Quantitative purity determination, impurity profiling. |

| TLC | Silica Gel | Ethyl Acetate/Hexane or Dichloromethane/Methanol | UV light (254 nm) or staining reagents | Reaction monitoring, qualitative purity assessment. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound. It is widely used to determine the purity of a sample and to quantify the compound in various matrices. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. libretexts.org

For aromatic carboxylic acids like this compound, reversed-phase HPLC is the most common approach. sielc.comhelixchrom.com In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. libretexts.orgsielc.com The separation mechanism exploits the hydrophobic and π-π interactions between the analyte and the stationary phase. helixchrom.com

The retention time of the compound can be modulated by adjusting the composition of the mobile phase. For instance, increasing the proportion of the organic modifier will typically decrease the retention time. The pH of the mobile phase is also a critical parameter, as it affects the ionization state of the carboxylic acid group, which in turn influences its retention behavior. libretexts.org Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light at specific wavelengths.